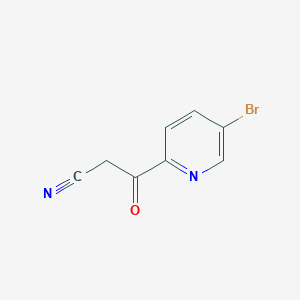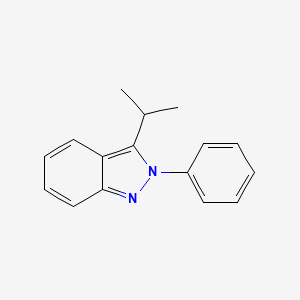
dodecyl L-serinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl L-serinate hydrochloride is a chemical compound with the molecular formula C15H32ClNO3. It is a derivative of L-serine, an amino acid, and features a dodecyl (12-carbon) alkyl chain. This compound is often used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl L-serinate hydrochloride typically involves the esterification of L-serine with dodecanol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl L-serinate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyl L-serinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products and detergents.
Wirkmechanismus
The mechanism by which dodecyl L-serinate hydrochloride exerts its effects is primarily through its surfactant properties. It can interact with lipid bilayers and proteins, altering their structure and function. The compound’s amphiphilic nature allows it to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar dodecyl chain but different functional groups.
Lauryl sarcosinate: A compound with similar surfactant properties but derived from sarcosine instead of serine.
Uniqueness
Dodecyl L-serinate hydrochloride is unique due to its combination of a dodecyl chain with an L-serine backbone. This structure provides distinct biochemical properties, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H32ClNO3 |
|---|---|
Molekulargewicht |
309.87 g/mol |
IUPAC-Name |
dodecyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C15H31NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-15(18)14(16)13-17;/h14,17H,2-13,16H2,1H3;1H/t14-;/m0./s1 |
InChI-Schlüssel |
NQUBRTLPPAGLMA-UQKRIMTDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCOC(=O)[C@H](CO)N.Cl |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate](/img/structure/B14006745.png)
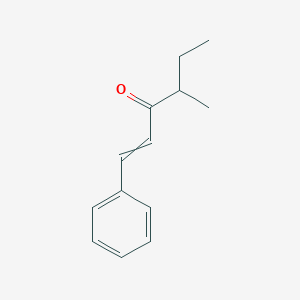
![N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine](/img/structure/B14006747.png)
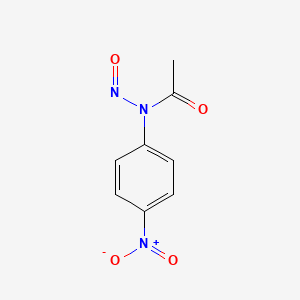
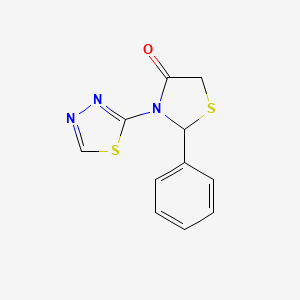
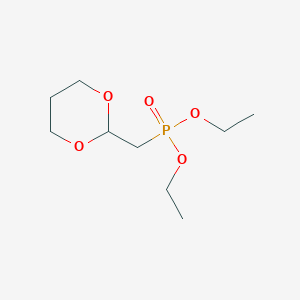

![Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate](/img/structure/B14006781.png)

![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)

